molecular formula C23H39N9O10 B1331164 Gly-arg-gly-glu-ser-pro CAS No. 99896-88-5

Gly-arg-gly-glu-ser-pro

Cat. No.: B1331164
CAS No.: 99896-88-5
M. Wt: 601.6 g/mol
InChI Key: AGOOUZZBQZNYCU-AJNGGQMLSA-N
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Description

“Gly-arg-gly-glu-ser-pro” is a peptide sequence. Peptides are short chains of amino acids that are linked together, and they play many important roles in the body. This particular peptide sequence is used as a soluble integrin-blocking RGD-based peptide . It is used widely together with other RGD peptides in integrin research .


Synthesis Analysis

The synthesis of peptides like “this compound” can be complex and requires specialized techniques. For example, one study discusses the synthesis of collagen-model triple-helical peptides . Although this does not directly discuss the synthesis of “this compound”, it provides insight into the methods used to synthesize similar peptides.


Chemical Reactions Analysis

Peptides like “this compound” can participate in a variety of chemical reactions. For example, one study discusses the effects of Gly-Pro (GP), Arg-Gly-Asp-Ser (RGDS) and Ser-Asp-Gly-Arg-Gly (SDGRG) BPs on purified ACE . Although this does not directly discuss “this compound”, it provides insight into the types of reactions that similar peptides can participate in.


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its amino acids and the structure that the peptide adopts. The PubChem database provides some information on the properties of “this compound”, including its molecular formula (C23H39N9O10), molecular weight (601.6 g/mol), and IUPAC name .

Scientific Research Applications

Interaction with Integrins

GRGESP and similar oligopeptides are studied for their interaction with integrins, cell surface receptors. The GRGESP sequence does not interfere with integrin-mediated cell attachment and assumes a type I or III beta-turn structure in aqueous solutions. This contrasts with the Tyr-Gly-Arg-Gly-Asp-Ser-Pro sequence, which binds to selected integrins and assumes a type II beta-turn (Johnson et al., 1993) (Johnson et al., 1993).

Influence on Collagen Topography

GRGESP has been shown to affect the behavior of human fibroblasts in collagen gels. Specifically, it inhibits spreading of fibroblasts inside collagen gels and decreases gel contraction, illustrating a dependence on collagen topography for cellular interactions (Grinnell et al., 1989) (Grinnell et al., 1989).

Cell Adhesion PropertiesThe peptide sequence GRGESP has been utilized in studies examining cell adhesion properties. For example, in a study on Matrix Gla protein (MGP), GRGESP was found to significantly inhibit cell attachment to MGP, suggesting a role in mediating cell attachment to the extracellular matrix via a receptor (Loeser & Wallin,

Application in In Vitro Studies

In the field of invertebrate biology, the GRGESP sequence has demonstrated specific biological activities. It was shown to cause degranulation and spreading of isolated granular haemocytes of the crayfish Pacifastacus leniusculus in vitro. This suggests that the Arg-Gly-Asp (RGD) sequence, integral to vertebrate proteins for cell adhesion, may also be crucial in invertebrate cellular processes (Johansson & Söderhäll, 1989) (Johansson & Söderhäll, 1989).

Conformational Studies

Research onGRGESP and related peptides also contributes to the understanding of peptide conformation in solution. For instance, the GRGESP sequence was compared to GRGDSP in terms of their secondary structures, revealing insights into the conformational preferences of these peptides and their biological activities (Johnson et al., 1993) (Johnson et al., 1993).

Mechanism of Action

Target of Action

The primary targets of the compound Gly-Arg-Gly-Glu-Ser-Pro, also known as Grgesp, are the formyl peptide receptors (FPRs) . These receptors are critical regulators of host defense in phagocytes and are also expressed in epithelia . Grgesp acts as an agonist for the orphan receptor chemoattractant receptor FPRL1 and FPRL2 .

Mode of Action

Grgesp interacts with its targets, the formyl peptide receptors, to stimulate certain cellular processes. For instance, it has been shown to stimulate chemotactic migration, angiogenesis, and proliferation ability of human endothelial colony-forming cells (ECFCs) in vitro . This interaction results in changes in the cells, promoting their ability to migrate and form new blood vessels .

Biochemical Pathways

The interaction of Grgesp with the formyl peptide receptors affects several biochemical pathways. One of the key pathways influenced by Grgesp is the pathway involved in neovascularization . This process is crucial for the repair of ischemic tissues, as it promotes the formation of new blood vessels . Grgesp stimulates this pathway by promoting the homing of ECFCs to the sites of ischemic injury .

Pharmacokinetics

It is known that grgesp is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The action of Grgesp results in several molecular and cellular effects. One of the most significant effects is the promotion of cell adhesion . The major cell-binding domain of Grgesp helps to promote cell adhesion on a wide range of substrates . Additionally, Grgesp stimulates endothelialization by modifying the surface of cardiovascular implants .

Action Environment

The action, efficacy, and stability of Grgesp can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its targets.

Future Directions

The future directions for research on “Gly-arg-gly-glu-ser-pro” and similar peptides could include further studies on their mechanisms of action, the development of methods for their synthesis, and the exploration of their potential applications in medicine and biotechnology. For example, one study discusses the design and applications of biomimetic self-assembled peptide hydrogels for hard tissue regeneration , which could be a potential future direction for research on “this compound”.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Gly-Arg-Gly-Glu-Ser-Pro are largely determined by the individual amino acids that make up the peptide. Each amino acid can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

This compound can have various effects on cells and cellular processes. Its influence on cell function can be seen in its potential impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. These interactions can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOOUZZBQZNYCU-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912419
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99896-88-5
Record name Glycyl-arginyl-glycyl-glutamyl-seryl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.